molecular formula C7H8F3NO2 B127963 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide CAS No. 154801-65-7

2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide

Cat. No. B127963
M. Wt: 195.14 g/mol
InChI Key: FDSUHRGTBJKKFW-NVGWPGHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFA is a derivative of oxabicyclo[3.1.0]hexane and is widely used in the field of medicinal chemistry, particularly in the development of new drugs.

Mechanism Of Action

The exact mechanism of action of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is not fully understood, but it is believed to act on several molecular targets. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has been shown to modulate the activity of ion channels, receptors, and enzymes, which are involved in various physiological processes.

Biochemical And Physiological Effects

2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has also been found to modulate the activity of GABA receptors, which play a key role in the regulation of neurotransmitter release and synaptic transmission.

Advantages And Limitations For Lab Experiments

2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has several advantages as a research tool. It is highly stable and can be easily synthesized in large quantities. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is also soluble in a wide range of solvents, making it suitable for use in a variety of experimental setups. However, 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has some limitations, including its potential toxicity and the need for specialized equipment for handling and storage.

Future Directions

There are several future directions for research on 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide. One area of interest is the development of new drugs based on 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide. Researchers are also exploring the potential use of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide as a tool for studying ion channels and receptors. Additionally, there is ongoing research on the toxicity and safety of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide, which will be important for its future use in the pharmaceutical industry.
In conclusion, 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is a promising compound with a wide range of potential applications in scientific research. Its unique properties and pharmacological activities make it an attractive candidate for drug development and as a research tool. Further research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide involves the reaction of oxabicyclo[3.1.0]hexan-3-ol with trifluoroacetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions and yields high purity 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide. This synthesis method has been widely adopted in the pharmaceutical industry due to its simplicity and efficiency.

Scientific Research Applications

2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has been extensively studied for its potential applications in drug development. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has also been investigated for its potential use in the treatment of cancer, diabetes, and neurological disorders.

properties

CAS RN

154801-65-7

Product Name

2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide

Molecular Formula

C7H8F3NO2

Molecular Weight

195.14 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)6(12)11-3-1-4-5(2-3)13-4/h3-5H,1-2H2,(H,11,12)/t3?,4-,5+

InChI Key

FDSUHRGTBJKKFW-NVGWPGHNSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](O2)CC1NC(=O)C(F)(F)F

SMILES

C1C(CC2C1O2)NC(=O)C(F)(F)F

Canonical SMILES

C1C(CC2C1O2)NC(=O)C(F)(F)F

synonyms

Acetamide, 2,2,2-trifluoro-N-(1-alpha-,3-alpha-,5-alpha-)-6-oxabicyclo[3.1.0]hex-3-yl- (9CI)

Origin of Product

United States

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